molecular formula C8H10O2 B130011 2,3-Dimethylhydroquinone CAS No. 608-43-5

2,3-Dimethylhydroquinone

Cat. No.: B130011
CAS No.: 608-43-5
M. Wt: 138.16 g/mol
InChI Key: BXJGUBZTZWCMEX-UHFFFAOYSA-N
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Description

2,3-Dimethylhydroquinone is an alkyl p-hydroquinone that can be used as a chain breaking antioxidant and an electron donor for redox intermediates. It acts as an antioxidant due to its characteristic to terminate kinetic chains on reaction with peroxy radicals.
This compound is a natural product found in Paeonia lactiflora with data available.

Scientific Research Applications

Electrochemical Oxidation and Synthesis

  • Electrochemical oxidation of 2,3-dimethylhydroquinone has been studied in various contexts. For instance, its oxidation in the presence of 1,3-dicarbonyl compounds leads to the electrochemical synthesis of products such as 5a, 9b, and 8c, providing an environmentally friendly method with high atomic economy (Hosseiny Davarani et al., 2006). Additionally, its oxidation in the presence of β-diketones facilitates the formation of benzofuran derivatives through Michael addition reactions (Makarem et al., 2009).

Synthesis of Phenazine and Thioether Derivatives

  • The electrochemical oxidation of this compound has been instrumental in the synthesis of phenazine derivatives, highlighting its role in Michael addition and imine condensation reactions (Davarani et al., 2008). Similarly, its electro-oxidation has been used for synthesizing thioether and benzofuran derivatives (Davarani et al., 2008).

Development of Polycyclic Benzofuran Derivatives

  • This compound's role in the electro-organic synthesis of new benzofurans under mild conditions has been noted, particularly in the context of novel product development with high yields (Ameri et al., 2015).

Spectroscopic and Catalytic Studies

  • Spectroscopic studies of this compound have provided insights into its interaction with manganese in various solvents, revealing its potential in forming stable complexes and mixed-valence species (Hatzipanayioti et al., 1998). Additionally, its transformation to para-quinone using vanadium-containing heteropoly acids demonstrates its application in producing chemical agents (Rodikova et al., 2018).

Synthesis of Phenoxazine and Diphenoxazine Derivatives

  • The electrochemical method has been employed for synthesizing phenoxazine and diphenoxazine derivatives from this compound, showcasing its versatility in organic synthesis (Davarani et al., 2011).

Solid-State Reactivity and Crystal Structure Analysis

  • Studies on the solid-state reactivity and crystal structure of this compound have provided valuable information on its molecular behavior and potential applications in materials science (Pennington et al., 1986).

Synthesis and Analysis of Thymoquinone Derivatives

  • Research on the synthesis of thymoquinone derivatives from this compound, including their characterization and activity analysis through in-silico approaches, highlights its potential in pharmaceutical applications (Ulfa et al., 2017).

Mechanism of Action

2,3-Dimethylhydroquinone can be used as a chain-breaking antioxidant and an electron donor for redox intermediates .

Safety and Hazards

2,3-Dimethylhydroquinone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

2,3-Dimethylhydroquinone has been used in the development of energy-saving and user-friendly electronic displays . It has been shown to participate in a Michael addition reaction to form the corresponding benzofuran derivatives .

Biochemical Analysis

Biochemical Properties

2,3-Dimethylhydroquinone participates in biochemical reactions primarily as an antioxidant. It terminates kinetic chains on reaction with peroxy radicals, thereby preventing oxidative damage

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant activity. It acts as an electron donor for redox intermediates, thereby preventing oxidative damage

Properties

IUPAC Name

2,3-dimethylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJGUBZTZWCMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870679
Record name 2,3-dimethylhydroquinone
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Molecular Weight

138.16 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

608-43-5, 1321-28-4
Record name 2,3-Dimethylhydroquinone
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Record name 1,4-Benzenediol, dimethyl-
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Record name 2,3-Dimethylhydroquinone
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Record name 2,3-dimethylhydroquinone
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Record name Dimethylhydroquinone
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Record name 2,3-Dimethylhydroquinone
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Record name 2,3-DIMETHYLHYDROQUINONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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